MRK-740 is classified as a chemical probe for research purposes, particularly in studies involving epigenetics and protein methyltransferases. The compound is available commercially from various suppliers, including Tocris and Sigma, facilitating its use in scientific research . Its classification as a selective inhibitor highlights its potential utility in elucidating the biological roles of PRDM proteins and their involvement in diseases related to dysregulated methylation .
The synthesis of MRK-740 involved a series of chemical reactions aimed at optimizing its structure for enhanced potency and selectivity against PRDM9. The initial steps included the creation of various analogs to establish structure-activity relationships (SAR) that guided the final design of MRK-740. The compound was synthesized through standard organic synthesis techniques, including coupling reactions and purification processes such as chromatography .
The synthesis pathway can be summarized as follows:
The molecular formula for MRK-740 is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The InChI representation is:
The structural analysis revealed that MRK-740 binds specifically to the substrate-binding pocket of PRDM9, with significant interactions with the cofactor S-adenosylmethionine (SAM), which is critical for its mechanism of action .
MRK-740 functions primarily through substrate competitive inhibition, where it competes with the natural substrate for binding to PRDM9. This mechanism was confirmed through various biochemical assays that demonstrated a significant reduction in H3K4 methylation when cells were treated with MRK-740 .
Key reactions include:
The mechanism by which MRK-740 exerts its inhibitory effects involves binding to PRDM9 in a manner that prevents the enzyme from catalyzing the methylation reaction on histone substrates. This binding occurs within the substrate-binding pocket, where MRK-740 mimics the natural substrate's interaction with SAM .
Data from kinetic studies indicate that MRK-740 has a dissociation constant () value of 87 ± 5 nM when evaluated using surface plasmon resonance techniques, confirming its strong affinity for PRDM9 .
MRK-740 exhibits several notable physical and chemical properties:
These properties are crucial for researchers considering MRK-740 for experimental applications .
MRK-740 serves as a valuable tool in scientific research focused on epigenetics, particularly concerning the role of histone methylation in gene regulation and disease processes such as cancer. Its specificity for PRDM9 makes it an ideal candidate for studies investigating:
PR domain-containing protein 9 (PRDM9) is a meiosis-specific enzyme characterized by a multi-domain architecture featuring an N-terminal KRAB domain, a catalytic PR/SET domain, and a C-terminal array of zinc fingers (typically 8–20 repeats) [4] [6]. This structural organization enables dual functionality: sequence-specific DNA binding via zinc fingers and histone methyltransferase (HMT) activity through the SET domain. PRDM9 primarily catalyzes trimethylation of histone H3 at lysine 4 (H3K4me3), though recent studies confirm it also efficiently trimethylates H3K36 in vitro and in cellular contexts [4]. Its expression is predominantly restricted to germ cells during early meiotic prophase, where it acts as the master regulator of recombination hotspot localization in mammals [6] [10].
Table 1: Structural and Functional Domains of PRDM9
Domain | Function | Biological Consequence |
---|---|---|
KRAB | Protein-protein interactions | Recruitment of chromatin remodelers |
PR/SET | Catalytic H3K4me3/H3K36me3 activity | Epigenetic marking of recombination hotspots |
Zinc Fingers | Sequence-specific DNA binding (e.g., CCNCCNTNNCCNC) | Targeting of meiotic DSB sites |
H3K4me3 deposition by PRDM9 is the epigenetic signature marking sites for meiotic double-strand break (DSB) initiation. Genome-wide studies in yeast and mice demonstrate that:
Beyond meiosis, constitutive H3K4me3 at promoter regions maintains transcriptional fidelity. Aberrant distribution correlates with gene misregulation, though its direct causative role in transcription remains debated [7].
PRDM9 is anomalously expressed in ~20% of somatic tumors, where its activity drives genome instability through off-target recombination:
Table 2: PRDM9 Aberrations in Human Cancers
Cancer Type | PRDM9 Alteration | Breakpoint Association |
---|---|---|
Head and Neck SCC (TCGA) | Mutations (11% frequency) | Structural variant clusters |
Breast Invasive Carcinoma | Motif CCACCATCACCAC near breaks (p<0.05) | 22,077 breakpoints across 15 patients |
Lung Adenocarcinoma | Overexpression vs. normal tissue | 36,086 breakpoints across 17 patients |
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